molecular formula C9H13NO2 B12875853 Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12875853
M. Wt: 167.20 g/mol
InChI Key: SJSOCCHZOCIUQS-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The pyrrole ring can interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate
  • Methyl 4-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethyl and methyl groups on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .

Biological Activity

Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 181.22 g/mol
  • IUPAC Name : this compound

The compound features a pyrrole ring with ethyl and methyl substituents, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation. For example, a common synthetic route includes:

  • Formation of the Pyrrole Ring : The initial step involves the reaction of suitable precursors to form the pyrrole structure.
  • Carboxylation : Introduction of the carboxylate group through reaction with carbon dioxide or related reagents.
  • Esterification : The final step involves esterification to obtain the methyl ester form.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Activity

Further investigations into the anticancer potential of this compound have revealed promising results. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

In a study conducted on human cancer cell lines, the following effects were observed:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results confirmed its potent activity against Staphylococcus aureus, suggesting it could serve as a lead compound for developing new antimicrobial agents .
  • Anticancer Research : In a laboratory setting, this compound was tested against several cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-4-7-6(2)5-8(10-7)9(11)12-3/h5,10H,4H2,1-3H3

InChI Key

SJSOCCHZOCIUQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N1)C(=O)OC)C

Origin of Product

United States

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